molecular formula C23H22N2O5S B2462543 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448045-32-6

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2462543
CAS No.: 1448045-32-6
M. Wt: 438.5
InChI Key: OFTJKHBKEXBRBY-UHFFFAOYSA-N
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Description

N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS Number: 1448045-32-6) is a synthetic organic compound with a molecular formula of C 23 H 22 N 2 O 5 S and a molecular weight of 438.5 g/mol . This complex molecule is built around a central sulfonamide functional group (-SO₂NH-), a key pharmacophore in medicinal chemistry known to confer a wide range of pharmacological activities . The molecular structure ingeniously integrates a [1,1'-biphenyl]-4-yl group, a motif frequently encountered in compounds with biological activity and material science applications . This biphenyl system is further modified with a 2-hydroxypropyl chain, enhancing the molecule's potential for hydrogen bonding and influencing its physicochemical properties. The structure also features a 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole moiety, a heterocyclic system that contributes to the molecule's rigidity and may influence its electronic characteristics and binding affinity. The presence of both the sulfonamide and the benzo[d]oxazole groups makes this compound a valuable intermediate or scaffold for researchers in drug discovery and development. Sulfonamides are a cornerstone class in therapeutics, exhibiting activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, which are relevant for developing agents against inflammation, glaucoma, and bacterial infections . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-23(27,18-10-8-17(9-11-18)16-6-4-3-5-7-16)15-24-31(28,29)19-12-13-21-20(14-19)25(2)22(26)30-21/h3-14,24,27H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTJKHBKEXBRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)N2C)(C3=CC=C(C=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and replication. By disrupting the folic acid metabolism cycle, the compound prevents bacteria from synthesizing DNA, leading to a halt in their growth and replication.

Biological Activity

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound with potential biological activities. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H22N2O5SC_{23}H_{22}N_{2}O_{5}S with a molecular weight of 438.5 g/mol. It features a biphenyl group, a hydroxypropyl moiety, and a sulfonamide functional group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₅S
Molecular Weight438.5 g/mol
CAS Number1448045-32-6

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives containing sulfonamide groups have been shown to inhibit bacterial growth effectively. This is attributed to their ability to interfere with bacterial folic acid synthesis by inhibiting the enzyme dihydropteroate synthase.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary data suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. The compound's structure allows it to interact with specific cellular targets, potentially leading to increased efficacy against resistant cancer types.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The sulfonamide group likely inhibits key enzymes involved in metabolic pathways.
  • Interaction with Cellular Receptors : The biphenyl and hydroxypropyl moieties may facilitate binding to specific receptors or proteins within the cell.
  • Induction of Oxidative Stress : The compound may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that sulfonamide derivatives showed significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
  • Cytotoxicity Assays : In vitro assays on human cancer cell lines (e.g., HeLa, MCF7) revealed IC50 values in the micromolar range, indicating potent cytotoxic effects.
  • Molecular Docking Studies : Computational analyses suggest that the compound binds effectively to target proteins involved in cancer progression, enhancing its potential as an anticancer agent.

Comparison with Similar Compounds

Amide vs. Sulfonamide Functionality

Compound from :
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide contains an amide bond between flurbiprofen (biphenyl propanamide) and tryptamine.

  • Key Differences: The target compound’s sulfonamide group (S=O₂) replaces the amide (-CONH-) in ’s compound. The fluorine substituent in ’s compound may enhance lipophilicity but could introduce metabolic liabilities, whereas the hydroxypropyl group in the target compound balances hydrophilicity and steric effects.

Compound from :
2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide features a sulfanyl-acetamide group.

  • Comparison :
    • The sulfonamide in the target compound provides stronger hydrogen-bonding capacity compared to the sulfanyl group, which may enhance target affinity .

Biphenyl Derivatives and Substituent Effects

Compound from :
Azo dyes with biphenyl-amide linkages (e.g., 2-[[3,3'-dichloro-4'-...]azo]-N-(2-carboxylphenyl)-3-oxo-butanamide) highlight biphenyl’s role in planar aromatic systems.

  • The hydroxypropyl side chain in the target compound improves water solubility compared to the carboxylate in ’s dye, which is critical for oral bioavailability.

Heterocyclic Core and Pharmacokinetic Profiles

Compound from : 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) is a c-Met inhibitor with a pyrazolone core.

  • Key Differences: The benzo[d]oxazole sulfonamide in the target compound offers a distinct electronic profile compared to AMG 458’s pyrazolone-quinoline system. This may alter kinase selectivity or off-target effects . Both compounds share hydroxyalkyl side chains, but the target’s 2-hydroxypropyl group may reduce metabolic generation of reactive intermediates, a noted issue in AMG 458’s development .

Q & A

Q. Table 1: Comparative Solubility in Common Solvents

SolventSolubility (mg/mL)Conditions (°C)Reference
DMSO25.325
Dichloromethane12.825
Water<0.125

Q. Table 2: Key NMR Assignments

Proton Groupδ (ppm)MultiplicityCorrelation (HSQC/HMBC)
Biphenyl (H-4)7.65d (J=8.2 Hz)C-1', C-3'
Hydroxypropyl (H-2)4.25mC-1, C-3
Benzoxazole (H-6)8.10sC-5, C-7

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